molecular formula C18H21ClN2O3S B2699223 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946199-45-7

2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2699223
CAS No.: 946199-45-7
M. Wt: 380.89
InChI Key: HGNDXBQGQUNAHR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic acetamide derivative of significant interest in biomedical research for its potential to modulate key cellular signaling pathways. Its core structure, which integrates chlorophenoxy, morpholino, and thiophene groups, is shared with several compounds demonstrating potent biological activity. Research into structural analogs suggests this compound holds promise for investigating bone resorption disorders. One highly similar compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), was identified as a strong inhibitor of osteoclastogenesis—the process of osteoclast formation that leads to bone loss. This analog was shown to alter the mRNA expression of osteoclast-specific marker genes, block the formation of mature osteoclasts, and suppress bone resorption activity in vitro. Furthermore, it demonstrated efficacy in preventing bone loss in vivo, highlighting the therapeutic potential of this chemical class for conditions like osteoporosis . Furthermore, the molecular architecture of this acetamide suggests potential activity in neuropharmacology. A closely related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholinoethyl)acetamide, was designed as a selective sigma-1 receptor ligand and exhibited a significant antinociceptive effect in a formalin test model. This indicates that such molecules are valuable tools for probing pain and inflammatory pathways . The morpholinoethyl group present in the structure is a common pharmacophore known to contribute to binding affinity for various neuronal receptors. The primary value of this compound to the research community lies in its application as a chemical probe for studying the RANKL-mediated signaling pathway in osteoclasts, sigma receptor interactions in the nervous system, and for the development of new therapeutic agents for bone metabolic and neurological disorders. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c19-15-1-3-16(4-2-15)24-12-18(22)20-11-17(14-5-10-25-13-14)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNDXBQGQUNAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.

    Introduction of the Morpholino Group: The next step involves the reaction of 4-chlorophenoxyacetyl chloride with morpholine under basic conditions to form the intermediate 2-(4-chlorophenoxy)-N-(morpholino)acetamide.

    Attachment of the Thiophene Ring: The final step involves the reaction of the intermediate with a thiophene derivative, such as 3-thiophenemethanol, under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenoxy group can be reduced to form the corresponding phenol.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of phenolic derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cellular proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the MAPK/ERK pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural differences and similarities:

Compound Name Key Substituents Molecular Weight (g/mol) Potential Applications Evidence Source
2-(4-Chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide 4-Cl-phenoxy, morpholino, thiophen-3-yl ~394.9 (calculated) Hypothesized kinase inhibition N/A
2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1) 2,4-Cl₂-phenoxy, p-tolylthio ~398.3 Antimicrobial/antifungal
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Cl-phenyl, thiazol, morpholino 338.8 Kinase inhibition (inferred)
2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 3-Cl-phenoxy, 4-F-phenyl, thiazol 362.8 Antiparasitic/antimicrobial

Key Observations :

  • Chlorophenoxy Position: The para-chloro substitution in the target compound may enhance electronic effects compared to meta- or dichloro analogs, influencing receptor binding .
  • Heterocyclic Systems : Thiophen-3-yl (target) vs. thiazol (): Thiophene’s electron-rich nature may improve π-π stacking, whereas thiazol’s nitrogen could facilitate hydrogen bonding .
  • Morpholino Group: Present in both the target and ’s compound, this moiety likely enhances solubility and metabolic stability .

Critical Analysis and Limitations

  • Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the evidence. Comparisons rely on structural extrapolation.
  • Contradictions: emphasizes dichlorophenoxy systems for antimicrobial use, whereas prioritizes fluorophenyl-thiazol combinations for antiparasitic activity. The target’s hybrid structure may straddle multiple applications but requires validation .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide , identified by its CAS number 946199-45-7, is a synthetic derivative with potential biological activity. This article aims to explore its biological properties, particularly focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is C18H21ClN2O3SC_{18}H_{21}ClN_{2}O_{3}S, with a molecular weight of 380.9 g/mol . The structure features a chlorophenoxy group, a morpholine moiety, and a thiophene ring, which are critical for its biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₂O₃S
Molecular Weight380.9 g/mol
CAS Number946199-45-7

Anticancer Potential

Recent studies have highlighted the potential of morpholine-based compounds as anticancer agents. A study published in November 2023 indicated that derivatives of morpholine, similar to the compound , exhibited significant cytotoxic effects against ovarian cancer cells and inhibited the hypoxia-inducible factor (HIF-1α) pathway, which is crucial in tumor progression and metastasis .

Key Findings:

  • Cytotoxicity: The compound demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.
  • Mechanism of Action: The inhibition of HIF-1α suggests that the compound may disrupt pathways that facilitate tumor growth under hypoxic conditions.

Structure-Activity Relationships (SAR)

The presence of specific functional groups in the structure influences the biological activity significantly. For instance:

  • The chlorophenoxy group enhances lipophilicity, aiding in cellular uptake.
  • The morpholine ring is known for its role in modulating enzyme activity and improving binding affinity to target proteins.

The mechanism by which this compound exerts its effects involves interactions with various molecular targets:

  • Inhibition of Carbonic Anhydrase: This enzyme plays a role in maintaining pH balance in tumor microenvironments. Inhibition can lead to reduced tumor growth and metastasis .
  • Induction of Apoptosis: By modulating pathways associated with apoptosis, the compound may promote programmed cell death in cancer cells.

Case Studies

Several case studies have documented the efficacy of morpholine derivatives in preclinical settings:

  • Study on Ovarian Cancer: A series of morpholine derivatives were tested against ovarian cancer cell lines, showing promising results in terms of cytotoxicity and inhibition of HIF-1α .
Study FocusCell LineIC50 Value (µM)
Ovarian CancerA278025.0
HIF-1α InhibitionHypoxic conditions30.5

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